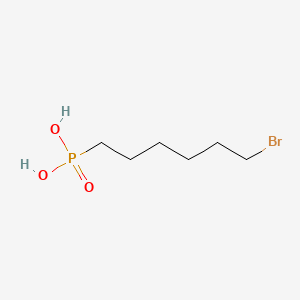

6-Bromohexylphosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromohexylphosphonic acid is a chemical compound with the molecular formula C6H14BrO3P and a molecular weight of 245.05 g/mol . It is an alkyl chain-based linker commonly used in the synthesis of proteolysis targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexylphosphonic acid typically involves the reaction of hexylphosphonic acid with bromine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromohexylphosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include azidohexylphosphonic acid, thiolhexylphosphonic acid, and alkoxyhexylphosphonic acid.

Oxidation and Reduction Reactions: Products include phosphonic acid derivatives and phosphine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Bromohexylphosphonic acid serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- N-acylsulfonamides: These compounds are formed through the reaction of this compound with tosyl isocyanate .

- Diarylethers: The compound can also be used to synthesize diarylthioethers and other organobromine derivatives, which are valuable in medicinal chemistry .

Medicinal Chemistry

One of the most promising applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce targeted protein degradation through the ubiquitin-proteasome pathway. The role of this compound as a linker in PROTACs allows for selective degradation of proteins implicated in diseases such as cancer and neurodegenerative disorders .

Mechanism of Action:

- The compound acts as a linker connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating their interaction and subsequent degradation .

Materials Science

In materials science, this compound has been employed in the modification of nanoparticles, such as titania nanoparticles. These modifications enhance the properties of nanoparticles for various applications, including catalysis and drug delivery systems .

Case Study 1: Synthesis and Application in PROTACs

Research has demonstrated that PROTACs synthesized using this compound effectively target specific proteins for degradation. In vitro studies indicated that these compounds could selectively degrade proteins associated with tumor growth, showcasing their potential as therapeutic agents against cancer .

Case Study 2: Nanoparticle Modification

A study involving titania nanoparticles modified with this compound revealed significant improvements in their surface properties. The modified nanoparticles exhibited enhanced stability and reactivity, making them suitable for applications in environmental remediation and catalysis .

Mecanismo De Acción

The mechanism of action of 6-Bromohexylphosphonic acid in PROTACs involves the formation of a bifunctional molecule that binds to both an E3 ubiquitin ligase and a target protein . This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .

Comparación Con Compuestos Similares

- 6-Chlorohexylphosphonic acid

- 6-Iodohexylphosphonic acid

- 6-Fluorohexylphosphonic acid

Comparison: 6-Bromohexylphosphonic acid is unique due to its bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts . The bromine atom is more reactive in substitution reactions, making this compound a versatile linker in the synthesis of PROTACs .

Actividad Biológica

6-Bromohexylphosphonic acid (BrC₆PA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological implications, supported by relevant research findings and data tables.

This compound is synthesized through the bromination of hexylphosphonic acid, resulting in a compound that possesses both hydrophobic and hydrophilic characteristics. Its amphiphilic nature allows it to interact with various biological systems, particularly in the modification of nanomaterials.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₴BrO₃P |

| Molecular Weight | 232.01 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (7) |

The biological activity of BrC₆PA primarily stems from its ability to inhibit specific enzymes involved in phosphorylation processes. Phosphonates, including BrC₆PA, are known to act as bioisosteres for phosphates, which allows them to interfere with signal transduction pathways critical in various diseases.

- Enzyme Inhibition : BrC₆PA has been shown to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling and regulation. Inhibitors like BrC₆PA can disrupt abnormal phosphorylation patterns associated with diseases such as cancer and diabetes .

- Nanoparticle Modification : Research indicates that BrC₆PA can be used to modify titania nanoparticles, enhancing their stability and functionality in biomedical applications. The Janus particles created using BrC₆PA have demonstrated improved properties for drug delivery systems .

Biological Activity Studies

Several studies have investigated the biological effects of this compound, focusing on its cytotoxicity and potential therapeutic applications.

Table 2: Summary of Biological Activity Studies

Case Study 1: Antituberculosis Activity

In a study conducted by Eng et al., BrC₆PA was evaluated for its antituberculosis properties. The compound exhibited low toxicity towards mammalian cells while effectively inhibiting bacterial growth, indicating its potential as a therapeutic agent against tuberculosis .

Case Study 2: Enzyme Inhibition

Research on α-bromophosphonates, including BrC₆PA, demonstrated their capacity to irreversibly inhibit PTPs. Such inhibition can lead to altered cell signaling pathways, making it a candidate for further exploration in cancer therapeutics .

Propiedades

IUPAC Name |

6-bromohexylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUMTUOIJWOTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 6-bromohexylphosphonic acid interact with titania nanoparticles and what are the downstream effects of this interaction?

A1: this compound acts as an apolar coupling agent and binds covalently to the surface of titania (TiO2) nanoparticles. [] This covalent binding is confirmed through Fourier-transform infrared spectroscopy (FTIR) and 31P solid-state cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) analyses. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.